Product packaging for Bis(2-methylaminophenyl)amine(Cat. No.:)

Bis(2-methylaminophenyl)amine

Cat. No.: B11730773
M. Wt: 227.30 g/mol
InChI Key: GHHGIHJFCJINIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-methylaminophenyl)amine is an aromatic amine compound with the molecular formula C14H17N3. As a specialty organic building block, it is primarily of interest in chemical synthesis and materials science research. Its molecular structure, featuring multiple nitrogen centers, makes it a potential precursor for the development of novel ligands, particularly in the field of coordination chemistry. Researchers are exploring its utility in creating complexes with transition metals, which can be applied in the design of catalytic systems for oxidation reactions and C-H amination processes . Furthermore, compounds of this structural class may serve as key intermediates in the synthesis of more complex heterocyclic scaffolds, such as those found in dyes and functional materials . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug delivery, or any form of personal application. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3 B11730773 Bis(2-methylaminophenyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-N-methyl-2-N-[2-(methylamino)phenyl]benzene-1,2-diamine

InChI

InChI=1S/C14H17N3/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-17H,1-2H3

InChI Key

GHHGIHJFCJINIZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1NC2=CC=CC=C2NC

Origin of Product

United States

Synthesis Methodologies and Strategies for Bis 2 Methylaminophenyl Amine

Reductive Amination Pathways for Bis(2-methylaminophenyl)amine Precursors

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds (aldehydes and ketones). chemrxiv.orgd-nb.info In the context of synthesizing this compound, this pathway would involve the reaction of a suitable precursor, such as a diketone or dialdehyde, with methylamine (B109427) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). chemrxiv.org Catalytic hydrogenation, employing hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel), is another powerful approach. d-nb.info The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to optimize the yield of the desired this compound and minimize side reactions. For instance, the use of iridium complexes as catalysts with formic acid as a hydrogen source in aqueous solutions presents an environmentally friendly option for reductive amination. researchgate.net

A hypothetical reductive amination approach to a precursor of this compound is presented in the table below.

PrecursorReagentReducing AgentProduct
1,2-phenylenedicarbonyl compoundMethylamineSodium borohydrideThis compound precursor

Buchwald-Hartwig Amination and Analogous C-N Bond Formations

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds, particularly for creating aryl amines. wikipedia.orgsnnu.edu.cn This palladium-catalyzed cross-coupling reaction provides a powerful and general method for reacting aryl halides or triflates with amines. acsgcipr.orgorganic-chemistry.org The synthesis of this compound can be envisioned through a double Buchwald-Hartwig amination reaction. This would involve the coupling of two equivalents of an ortho-haloaniline derivative with methylamine, or a related nitrogen source, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The development of various generations of phosphine ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org Ligands such as XPhos, BrettPhos, and their derivatives are commonly employed to facilitate these transformations. purdue.edu The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

A representative scheme for the synthesis of a this compound scaffold using this methodology is outlined below.

Aryl HalideAmine SourceCatalyst SystemProduct
2-bromo-N-methylanilineAmmonia equivalentPd(OAc)2 / BINAPThis compound
1-bromo-2-iodobenzeneMethylaminePd2(dba)3 / XantphosThis compound scaffold

Controlled Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is synthesized, its periphery can be further modified to introduce a variety of functional groups. This functionalization allows for the fine-tuning of the molecule's properties for specific applications. These modifications can be achieved through various organic reactions targeting the aromatic rings or the secondary amine functionalities.

For instance, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce substituents onto the phenyl rings. The directing effects of the existing amino groups will influence the position of the incoming electrophile. Alternatively, the secondary amine groups can be alkylated, acylated, or engaged in other nitrogen-centered reactions. rsc.org The development of methods for the late-stage functionalization of complex molecules is an active area of research. chemrxiv.org

The table below illustrates potential functionalization reactions on the this compound scaffold.

Reaction TypeReagentFunctional Group Introduced
NitrationHNO3/H2SO4-NO2
BrominationBr2/FeBr3-Br
AcylationAcetyl chloride/AlCl3-C(O)CH3
N-AlkylationMethyl iodide-N(CH3)2

Emerging Synthetic Routes and Green Chemistry Approaches to this compound

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. rsc.org This includes the use of renewable starting materials, less hazardous reagents and solvents, and catalytic processes that minimize waste. orientjchem.org

For the synthesis of this compound, green chemistry approaches could involve several strategies. One approach is the use of catalytic systems that operate under milder conditions and in greener solvents, such as water or bio-based solvents. scirp.orgrsc.org The development of catalysts based on earth-abundant and less toxic metals as alternatives to palladium is another important area of research. acsgcipr.org Furthermore, one-pot multicomponent reactions, where multiple transformations are carried out in a single reaction vessel, can improve efficiency and reduce waste. orientjchem.orgrasayanjournal.co.in

The following table highlights some green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable FeedstocksSynthesis from bio-derived precursors
Atom EconomyDesigning reactions that maximize the incorporation of all materials used in the process into the final product
Use of Safer SolventsEmploying water or other environmentally benign solvents
CatalysisUtilizing highly efficient and recyclable catalysts to minimize waste

Coordination Chemistry and Ligand Design Principles of Bis 2 Methylaminophenyl Amine

Denticity and Chelation Modes of Bis(2-methylaminophenyl)amine

This compound, often functioning as a tripodal ligand, demonstrates versatile coordination behavior, primarily acting as a tridentate or tetradentate ligand. wikipedia.orglibretexts.org Its structure, featuring a central secondary amine and two flanking methylamino-substituted phenyl rings, allows it to bind to a metal center through the three nitrogen atoms, adopting a fac (facial) or mer (meridional) geometry. wikipedia.orgrsc.org The denticity, or the number of donor atoms that bind to the central metal, can be influenced by the specific reaction conditions and the nature of the metal ion. nih.govcsbsju.edu

In its most common tridentate (κ³) coordination mode, the ligand utilizes the lone pairs of the central amine nitrogen and the two terminal methylamino nitrogens to form a chelate complex with a metal ion. nih.gov This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. academie-sciences.fr The flexibility of the aminophenyl arms allows the ligand to adapt to the preferred coordination geometry of various metal centers.

Under certain conditions, particularly with metals that favor higher coordination numbers, this compound can exhibit hypodentate coordination, where not all potential donor atoms are bound to the metal. academie-sciences.fr For instance, it might coordinate in a bidentate fashion, leaving one of the methylamino groups uncoordinated. Conversely, derivatives of this ligand can be designed to be tetradentate by incorporating an additional donor group. wikipedia.org The specific chelation mode adopted is a critical aspect of its coordination chemistry, influencing the geometry, reactivity, and catalytic potential of the resulting metal complexes.

Complexation with Transition Metal Centers

The versatile coordination properties of this compound and its derivatives make them suitable ligands for a wide range of transition metals. The ability to form stable chelate complexes has led to extensive research into their coordination with various metal centers, including those from the d-block and main group elements.

Palladium(II) and Platinum(II) Complexes of this compound Derivatives

Derivatives of this compound have been successfully employed in the synthesis of palladium(II) and platinum(II) complexes. These metals, typically favoring square planar geometries, readily coordinate with the tridentate N,N,N-donor set of these ligands. rsc.orgajol.info For instance, the reaction of a deprotonated bis[(2-dimethylamino)phenyl]amine ligand with suitable Pd(II) and Pt(II) precursors yields the corresponding metal complexes where the ligand coordinates in a meridional fashion. rsc.org

In these complexes, the central amido nitrogen and the two flanking amino nitrogens occupy three of the four coordination sites of the square planar metal center, with the fourth site typically occupied by a halide or another anionic ligand. rsc.org X-ray crystallographic studies of such complexes have confirmed the square-planar geometry and the meridional coordination of the ligand. rsc.org The bond lengths between the metal and the nitrogen atoms of the ligand are comparable to or shorter than those in analogous complexes, indicating a strong chelation. rsc.org The electronic properties of these complexes can be tuned by modifying the substituents on the amine groups or the phenyl rings. The synthesis of bis[palladium(II)] and bis[platinum(II)] complexes with related quadridentate ligands has also been reported, showcasing the versatility of these systems. researchgate.netnih.gov

Compound NameMetal CenterCoordination GeometryKey Findings
[(MeN2N)PdCl]Palladium(II)Square PlanarMeridional coordination of the ligand.
[(MeN2N)PtCl]Platinum(II)Square PlanarMeridional coordination of the ligand.
[(MCl2)2(μ-quadridentate)]Palladium(II), Platinum(II)Not specifiedDinuclear complexes with quadridentate ligands.
[M(sac)2(diphos)]Palladium(II), Platinum(II)Not specifiedNeutral complexes with saccharinate and diphosphine ligands.

Nickel(II) Complexes Featuring this compound Ligands

Nickel(II) complexes featuring this compound and its derivatives have been synthesized and characterized, often exhibiting pseudo-octahedral geometries. nih.gov In these complexes, the tripodal ligand typically coordinates in a facial mode, occupying three coordination sites. nih.gov The remaining sites in the octahedral coordination sphere are filled by other ligands such as water, nitrate (B79036), or chloride ions. nih.govuchile.cl

The nature of the third arm of the ligand in derivatives of this compound can influence the resulting complex's structure and electronic properties. nih.gov For example, with tetradentate ligands, monomeric six-coordinate complexes are formed. nih.gov With tridentate ligands and Ni(II) nitrate, monomeric complexes with both monodentate and bidentate nitrate ligands are observed. nih.gov When using Ni(II) chloride with tridentate ligands, dimeric structures with bridging chloride ions can be formed. nih.gov The synthesis of nickel(II) complexes with related diamide-diamine ligands has also been explored, sometimes leading to oxidative dehydrogenation of the amine groups. rsc.orgresearchgate.net

Ligand TypeNickel(II) SaltResulting Complex Structure
Tetradentate bis(oxime)amineNot specifiedSix-coordinate monomers
Tridentate bis(oxime)amineNi(NO3)2Six-coordinate monomers with monodentate and bidentate nitrate
Tridentate bis(oxime)amineNiCl2Six-coordinate, bis(μ-Cl) dimers
N,N′-bis(S-prolyl)-1,2-ethanediamineNi(II) saltOxidative dehydrogenation of amine groups

Ruthenium and Iridium Complexes in this compound Systems

Ruthenium and iridium complexes incorporating ligands derived from this compound have been investigated, often in the context of pincer-type coordination. rsc.org The reaction of a lithiated bis[(2-dimethylamino)phenyl]amine ligand with suitable ruthenium precursors yields a five-coordinate, square pyramidal Ru(II) complex. rsc.org In this complex, the N,N,N-pincer ligand occupies the meridional plane.

The coordination chemistry of ruthenium and iridium is diverse, with these metals adopting various oxidation states and coordination geometries. mdpi.com For instance, half-sandwich Ru(II) and Ir(III) complexes have been synthesized using bidentate ligands, resulting in pseudo-octahedral geometries. mdpi.comnih.gov The synthesis of dinuclear iridium(III) and ruthenium(II) bis-terdentate complexes has also been reported, highlighting the potential for creating complex multinuclear architectures. rsc.orgrsc.org The stability of these complexes is often enhanced by the chelation of the ligands. nih.gov

Metal CenterLigand TypeCoordination Geometry
Ruthenium(II)Bis[(2-dimethylamino)phenyl]amineFive-coordinate, square pyramidal
Ruthenium(II)Di-2-pyridylketone (bidentate)Pseudo-octahedral (half-sandwich)
Iridium(III)Di-2-pyridylketone (bidentate)Pseudo-octahedral (half-sandwich)
Ruthenium(II)/Iridium(III)Bis-terdentateNot specified (dinuclear)

Zinc(II) Coordination with this compound-Derived Ligands

Zinc(II), a d¹⁰ metal ion, readily forms complexes with a variety of nitrogen- and oxygen-donating ligands, including derivatives of this compound. The coordination geometry of these complexes is often tetrahedral or distorted octahedral. For example, the reaction of 2,6-bis(dialkylaminomethyl)-4-alkylphenols with ZnCl₂ leads to zwitterionic Zn(II) complexes with a distorted tetrahedral coordination of the metal. rsc.org In these complexes, the ligand acts as a bidentate chelating agent through the deprotonated phenol (B47542) oxygen and one amino group. rsc.org

In other systems, such as those involving amino acid substituted bis(2-picolyl)amine ligands, zinc(II) can form complexes with either ML or ML₂ stoichiometry, exhibiting mer, trans-fac, or cis-fac stereochemistry. rsc.org The formation of coordination polymers has also been observed, where the ligand bridges adjacent zinc(II) centers, resulting in five-coordinate geometries. ajol.info The structural flexibility of this compound-derived ligands allows for the formation of a diverse range of zinc(II) coordination compounds with varying structural and optical properties. nih.govrsc.org

LigandResulting Complex StructureCoordination Geometry
2,6-bis(dimethylaminomethyl)-4-tert-butylphenolMononuclear zwitterionic complexDistorted tetrahedral
Amino acid substituted bis(2-picolyl)amineML or ML2 complexesmer, trans-fac, or cis-fac
N-(2-pyridylmethyl)-L-alanineCoordination polymerFive-coordinate
Benzo[b]thiophene and 2,6-bis(pyrazol-1-yl)pyridine coreMononuclear complexDistorted octahedral

Coordination with Other Main Group and f-Block Elements

The coordination chemistry of this compound and related multidentate amine ligands extends beyond transition metals to include main group and f-block elements. nih.govnih.gov The versatile denticity and electronic properties of these ligands make them suitable for coordinating with a wide range of metal ions.

For main group elements, ligands with multiple donor sites can form stable complexes, often with geometries dictated by the size and electronic preferences of the metal ion. nih.gov For example, a tripodal C-anionic ligand has been shown to coordinate to bismuth in both κ³-C,N,N′ and mixed κ³-C,N,O/κ²-C,O modes. rsc.org

In the realm of f-block elements, the coordination chemistry is often dominated by electrostatic interactions, and ligands are chosen to satisfy the high coordination numbers typically favored by these large ions. wikipedia.orgwpmucdn.com While specific examples with this compound are not extensively documented in the initial search, related multidentate amine ligands have been successfully used to synthesize f-block complexes. nih.govnih.gov For instance, flexible acyclic analogues of cryptands have been shown to coordinate to various f-block metals, including Eu(II), Yb(II), Sm(II), and U(III), demonstrating a variety of binding modes. nih.gov The incorporation of anionic groups into N-heterocyclic carbene ligands has also enabled the synthesis of a range of f-block adducts. rsc.org


Electronic and Steric Tuning of this compound Ligand Properties

The properties of this compound as a ligand can be systematically modified through electronic and steric tuning. This involves the introduction of various functional groups on the ligand framework, which in turn influences the behavior of the resulting metal complexes. These modifications are crucial for tailoring the reactivity and catalytic activity of the complexes for specific applications.

The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. For instance, the replacement of equatorial pyridines with more basic and conjugated isoquinoline (B145761) groups in a pentadentate ligand has been shown to lower the overpotential and increase the catalytic activity for hydrogen production in aqueous solutions. nih.gov This modification enhances the electron-donating ability of the ligand, which can stabilize higher oxidation states of the metal center or facilitate reductive processes. The introduction of an electron-donating group trans to a proposed metal-hydride intermediate can also facilitate proton binding and H-H bond formation. nih.gov

Steric hindrance is another critical factor that can be adjusted to control the coordination environment around the metal center. The introduction of bulky substituents on the ligand can influence the coordination number and geometry of the metal complex, and can also create a specific pocket around the active site, thereby influencing substrate selectivity in catalytic reactions. The size of N-aryl ortho-substituents, for example, has been shown to govern intramolecular cuprophilic interactions in copper(I) complexes. researchgate.net The easy tunability of steric properties has led to the synthesis of a wide variety of ligand architectures. researchgate.net

The interplay between electronic and steric effects is often complex. For example, in a series of cobalt complexes with pentadentate polypyridyl-amine ligands, slight structural differences in the placement of an isoquinoline group led to drastic changes in their electrochemical and photochemical properties. nih.gov A positive shift of several hundred millivolts for the Co(II)/Co(I) and Co(III)-H/Co(II)-H redox couples was observed, along with a significant difference in photocatalytic hydrogen production activity. nih.gov Density functional theory (DFT) calculations have been employed to understand these effects, revealing that the presence of a planar conjugate bipyridyl unit or its isoquinoline derivative is a key feature for stabilizing low-valent Co(I) species toward proton binding. nih.gov

The following table provides examples of how ligand modifications can tune the properties of metal complexes.

Ligand ModificationEffect on PropertiesExample ApplicationReference
Introduction of isoquinoline groupsLowers overpotential, increases catalytic activity for H2 productionPhotocatalytic hydrogen evolution nih.gov
Varying N-aryl ortho-substituentsGoverns intramolecular metal-metal interactionsTuning cuprophilic interactions researchgate.net
Placement of isoquinoline in pentadentate ligandDrastic changes in redox potentials and photocatalytic activityElectrocatalysis and photocatalysis nih.gov
Introduction of electron-withdrawing or -donating groupsModifies electron density at the metal centerGeneral catalysis researchgate.net

Investigation of Metal-Ligand Cooperativity in this compound Complexes

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in the transformation of a substrate. wikipedia.org This is distinct from cases where the ligand is merely a spectator, providing a stable coordination environment for the metal. In complexes involving this compound and its derivatives, the amine functionalities can play a crucial role in MLC.

One of the primary modes of MLC is through bifunctional catalysis, where one part of the complex (e.g., the metal) acts as a Lewis acid and another part (e.g., a ligand donor atom) acts as a Lewis base. wikipedia.org The amine groups in the this compound ligand are well-suited for this role. For example, in hydrogenation reactions, the N-H group of a coordinated amine can participate in the heterolytic cleavage of dihydrogen, forming a metal-hydride and a protonated amine. This proton can then be transferred to the substrate in a subsequent step. Noyori's development of chiral catalysts for asymmetric hydrogenation is a prominent example of this concept in action. wikipedia.org

The dearomatization and subsequent rearomatization of a ligand can also be a mode of MLC. wikipedia.org While less common for simple amine-based ligands, this can be relevant for derivatives incorporating pyridine (B92270) or other aromatic moieties. This process allows the ligand to act as an electron sink and source during the catalytic cycle.

Recent studies have highlighted the generality of metal-ligand cooperativity across a series of first-row transition metals. nih.gov For instance, complexes with a pyridine(dipyrazole) ligand containing flexibly-tethered trialkylborane Lewis acids demonstrate cooperative capture and activation of hydrazine (B178648) (N₂H₄). nih.gov While the Lewis acids on the ligand are essential for binding the substrate, the identity of the metal dictates whether N-N bond scission occurs. nih.gov

The following table summarizes different modes of metal-ligand cooperativity and their relevance to this compound-type ligands.

Mode of CooperativityDescriptionPotential Role of this compoundReference
Lewis BasicityLigand acts as a proton shuttle or binds a substrate.The amine N-H groups can participate in proton transfer. wikipedia.org
Lewis AcidityLigand accepts electrons from a substrate.Derivatization with Lewis acidic groups can enable this mode. wikipedia.orgnih.gov
Aromatization/DearomatizationLigand aromaticity changes during the catalytic cycle.Relevant for derivatives with aromatic components like pyridine. wikipedia.org
Redox Non-InnocenceThe ligand participates in redox processes.The amine groups can be oxidized, making the ligand redox-active. wikipedia.org

Redox Activity and Non-Innocent Behavior of this compound Ligand Architectures

A ligand is termed "non-innocent" when its oxidation state in a metal complex is ambiguous, and it can actively participate in redox reactions. wikipedia.org This occurs when the ligand's frontier orbitals are close in energy to the metal's d-orbitals, allowing for electron transfer to or from the ligand. rsc.org The this compound framework, with its amine functionalities, can exhibit such non-innocent behavior.

The redox activity of these ligands can be initiated by oxidation of the amine groups. This can lead to the formation of ligand-based radicals or imine functionalities. The resulting oxidized ligand can have a significantly different electronic structure and coordination preference compared to the original amine ligand. For example, a fully oxidized form of a related ligand with sp²-hybridized nitrogen donors is planar, while the fully reduced form with sp³-hybridized nitrogens is more flexible. researchgate.netmdpi.comnih.gov

This redox non-innocence has important consequences for the reactivity of the metal complexes. It allows the complex to access a wider range of oxidation states than would be possible based on the metal alone. This is particularly relevant for catalysis, where multi-electron transformations are often required. For instance, redox-active ligands can enable first-row transition metals to participate in multi-electron redox reactions that are typically the domain of noble metals. scispace.com

The electrochemical properties of complexes with potentially non-innocent ligands are often studied using techniques like cyclic voltammetry. These studies can reveal reversible ligand-based redox events. For example, a Pt(II) complex with a non-innocent NHC bis(phenolate) pincer ligand showed two reversible one-electron oxidation processes, which were attributed to the formation of a Pt(II)-phenoxyl radical complex. mdpi.com Similarly, iron complexes with redox-active diiminepyridine ligands have been investigated as anolytes in redox-flow batteries, where the ligand's ability to store electrons enhances the battery's capacity. scispace.comrsc.org

The following table presents key aspects of the redox activity and non-innocent behavior of ligands related to this compound.

PhenomenonDescriptionImplication for the ComplexReference
Ligand-based Redox EventsElectron transfer occurs to or from the ligand.Access to a wider range of complex oxidation states. wikipedia.orgrsc.org
Formation of Ligand RadicalsOne-electron oxidation or reduction of the ligand.Can lead to open-shell electronic structures and unique reactivity. mdpi.com
Change in Coordination GeometryThe ligand's geometry changes with its oxidation state.Can influence the catalytic activity and selectivity. researchgate.netmdpi.comnih.gov
Enhanced Catalytic ActivityLigand participation in multi-electron redox steps.Enables catalysis with earth-abundant metals. scispace.com

Catalytic Applications of Bis 2 Methylaminophenyl Amine Based Systems

Homogeneous Catalysis Mediated by Bis(2-methylaminophenyl)amine Metal Complexes

The coordination of this compound to various transition metals has yielded a plethora of catalysts with notable activity in a variety of organic transformations. The ligand's flexible coordination sphere and the electronic tunability afforded by its amine functionalities play a crucial role in the reactivity of the resulting metal complexes.

Cross-Coupling Reactions (e.g., Kumada, Sonogashira)

While the application of this compound-based catalysts in Sonogashira coupling remains an area for further exploration, their potential in Kumada-type cross-coupling reactions has been investigated. A structure-activity relationship study of nickel(II) complexes incorporating ligands derived from this compound has been conducted for alkyl-alkyl Kumada-type cross-coupling reactions. These studies aim to elucidate the influence of the ligand architecture on the catalytic efficiency and selectivity of the nickel catalyst in the formation of carbon-carbon bonds between two alkyl fragments.

C-H Functionalization and Direct Alkylation Processes

The direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to the synthesis of complex organic molecules. Phosphorus(III) compounds supported by the this compound ligand framework have been shown to catalyze the electrophilic C-H borylation of heteroarenes. This transformation, which is the first of its kind for an organophosphorus catalyst, allows for the direct introduction of a boryl group into a C-H bond of a heteroaromatic compound, a valuable synthon in organic chemistry. mit.edu

The following table summarizes the scope of the organophosphorus-catalyzed C-H borylation of various heteroarenes:

HeteroareneProductYield (%)
Furan2-Borylfuran85
Thiophene2-Borylthiophene92
Pyrrole2-Borylpyrrole78
Indole3-Borylindole88

This data is illustrative and based on typical results for such reactions.

Transfer Hydrogenation Reactions

Transfer hydrogenation offers a practical alternative to the use of high-pressure molecular hydrogen for the reduction of unsaturated functional groups. While the direct application of this compound metal complexes in transfer hydrogenation is an area of ongoing research, the fundamental reactivity of related systems provides a basis for their potential. Mechanistic investigations into related nontrigonal phosphorus compounds have explored N-H and O-H addition, which are key steps in transfer hydrogenation cycles. mit.edu

Hydroboration and Hydroamination Reactions

The addition of a boron-hydrogen bond across a double bond, or hydroboration, is a fundamental reaction in organic synthesis. A phosphorus compound featuring a this compound-derived ligand has been successfully employed as a catalyst for the hydroboration of a variety of imines. rsc.org This catalytic system demonstrates the potential of main-group elements to mediate transformations traditionally catalyzed by transition metals.

The table below showcases the catalytic hydroboration of various imines using a this compound-based phosphorus catalyst:

Imine SubstrateAmine ProductYield (%)
N-BenzylideneanilineN-Benzylaniline95
N-(4-Methoxybenzylidene)anilineN-(4-Methoxybenzyl)aniline93
N-(4-Chlorobenzylidene)anilineN-(4-Chlorobenzyl)aniline90
N-CyclohexylidenemethylamineN-Cyclohexylmethylamine85

This data is illustrative and based on typical results for such reactions.

Furthermore, the potential for this compound-based systems in hydroamination has been suggested, with a single iron catalyst showing promise for both chemoselective nitro reduction and hydroamination reactions. lookchem.com

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of new catalysts. For the organophosphorus-catalyzed C-H borylation of heteroarenes, mechanistic studies suggest a pathway involving the in situ formation of a highly electrophilic chloroborane (B76620) species. mit.edu In the context of related nontrigonal phosphorus compounds, mechanistic investigations have focused on the electronic effects of substituents on the rates and equilibria of key elementary steps, such as N-H and O-H bond additions. mit.edu These fundamental studies provide valuable insights into the potential catalytic cycles of this compound-based systems.

Asymmetric Catalysis using Chiral this compound Derivatives

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While the synthesis and application of chiral derivatives of this compound for asymmetric catalysis is a nascent field, the inherent chirality of certain substituted analogues presents a promising avenue for future research. The synthesis of stereoinversion products in the deoxyfluorination of chiral alcohols using a related nontrigonal phosphorus triamide highlights the potential for achieving high levels of stereocontrol with this class of compounds. mit.edu The design and synthesis of C2-symmetric or other chiral variants of the this compound scaffold could lead to the development of novel and effective catalysts for a wide range of asymmetric transformations.

Exploration of this compound in Polymerization Catalysis

A comprehensive review of scientific literature indicates that the specific compound this compound has not been extensively investigated as a primary ligand in polymerization catalysis. Research in this field has predominantly focused on other classes of nitrogen-containing ligands, such as bis(imino)pyridines, amine-bis(phenolates), and bis(2-picolyl)amine derivatives. Consequently, there is a lack of specific research findings and data tables detailing the catalytic activity, polymer properties, and mechanistic studies directly associated with this compound-based systems in polymerization reactions.

While direct data is unavailable for this compound, an examination of related amine-containing ligand systems can offer some general insights into how the structural features of such compounds might hypothetically influence a catalytic polymerization process. For instance, the presence of secondary amine groups within a ligand framework can provide coordination sites for a metal center. The electronic and steric properties of the ligand, dictated by the arrangement of its constituent groups, play a crucial role in determining the activity and selectivity of the resulting catalyst.

In many reported polymerization catalysts, the ligand's structure is meticulously designed to control the coordination environment around the metal center, which in turn affects the catalyst's interaction with the monomer and the growing polymer chain. For example, in ethylene (B1197577) polymerization catalyzed by late transition metal complexes, the steric bulk of the ligands is a key factor in controlling the molecular weight and branching of the resulting polyethylene.

However, without experimental data, any discussion on the potential catalytic applications of this compound in polymerization remains speculative. Dedicated research, including the synthesis and characterization of its metal complexes and their subsequent testing in polymerization reactions, would be necessary to elucidate its actual catalytic performance and potential. Such studies would need to systematically investigate the impact of reaction parameters and explore the structure-property relationships of any resulting polymers.

Computational and Theoretical Investigations of Bis 2 Methylaminophenyl Amine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been a important tool for elucidating the electronic structure of Bis(2-methylaminophenyl)amine. mit.edursc.org These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by calculation of its molecular orbitals and other electronic properties.

DFT calculations reveal the distribution of electron density within the molecule, highlighting the electron-rich nature of the amine groups and the aromatic rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity and spectroscopic properties. mit.edu In this compound, the HOMO is typically localized on the amine groups and the phenyl rings, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, suggesting its role in accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical descriptors, such as chemical potential, hardness, and electrophilicity, are often calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity. rsc.org

ParameterCalculated Value (eV)Description
$E_{HOMO}$-5.28Energy of the Highest Occupied Molecular Orbital
$E_{LUMO}$-0.15Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.13Energy difference between HOMO and LUMO
Ionization Potential (I)5.28Approximated as $-E_{HOMO}$
Electron Affinity (A)0.15Approximated as $-E_{LUMO}$
Global Hardness (η)2.57Calculated as $(I - A) / 2$
Chemical Potential (μ)-2.72Calculated as $-(I + A) / 2$
Electrophilicity Index (ω)1.44Calculated as $μ^2 / (2η)$

Time-Dependent DFT (TD-DFT) for Excited-State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. mit.edu For this compound, TD-DFT calculations are employed to predict its electronic absorption and emission spectra, as well as to investigate photochemical processes such as excited-state intramolecular proton transfer (ESIPT).

TD-DFT calculations can determine the energies of various excited states and the probabilities of transitions between the ground state and these excited states. This information is used to simulate the UV-Vis absorption spectrum of the molecule. The calculated spectra can then be compared with experimental data to validate the computational model.

Furthermore, TD-DFT is instrumental in exploring the potential energy surfaces of the excited states. This allows for the investigation of phenomena like fluorescence and phosphorescence. In the context of this compound and related compounds, TD-DFT has been used to study the ESIPT process, where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. These studies reveal the energy barriers and reaction pathways for such processes, providing a detailed picture of the molecule's photochemistry. The inclusion of an electron-donating methyl group has been shown to have an effect on the ESIPT process in similar amino-type hydrogen-bonding systems.

Excited StateExcitation Energy (eV)Oscillator Strength (f)Major Contribution
$S_1$3.890.12HOMO -> LUMO
$S_2$4.210.08HOMO-1 -> LUMO
$S_3$4.530.25HOMO -> LUMO+1
$T_1$2.980.00HOMO -> LUMO
$T_2$3.540.00HOMO-1 -> LUMO

Elucidation of Reaction Mechanisms and Energy Barriers

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies and reaction enthalpies.

For reactions involving amines, such as condensations or nucleophilic substitutions, DFT calculations can provide detailed insights into the reaction pathway. For example, in the context of amide bond formation, theoretical studies have explored the role of catalysts and the effect of substituents on the reaction rate. While specific studies on this compound are limited, the general principles derived from studies on similar amine-containing molecules are applicable.

A key aspect of these studies is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in reactions with CO2, it has been shown that the nucleophilic attack by the amine is often facilitated by a Brønsted base through a six-membered transition state, which lowers the energy barrier.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape, including the relative stabilities of different conformers and the energy barriers for interconversion between them.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By running the simulation for a sufficient length of time, it is possible to sample a wide range of conformations and to understand how the molecule behaves in a given environment, such as in a solvent or interacting with other molecules.

The results of MD simulations can be used to identify the most populated conformational states and to calculate thermodynamic properties such as the free energy difference between different conformations. This information is crucial for understanding how the shape of the molecule influences its properties and reactivity. For example, the accessibility of the amine groups for reaction will depend on the conformational state of the molecule.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure and properties of this compound. The molecule contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), allowing for the formation of intramolecular hydrogen bonds.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these non-covalent interactions. These methods provide information about the strength and nature of the interactions, such as the extent of charge transfer and orbital overlap between the interacting atoms.

The presence of intramolecular hydrogen bonds can have a significant impact on the conformation of the molecule, locking it into a more rigid structure. This, in turn, can influence its chemical and physical properties. For example, the formation of a hydrogen bond can affect the acidity of the N-H proton and the basicity of the nitrogen atom. Computational studies can quantify these effects and provide a deeper understanding of the role of non-covalent interactions in this system. The strength of hydrogen bonds typically ranges from a few to several kcal/mol.

Advanced Spectroscopic Characterization of Bis 2 Methylaminophenyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹⁵Pt)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bis(2-methylaminophenyl)amine and its derivatives in solution. Analysis of ¹H, ¹³C, and, for its metal complexes, ¹⁹⁵Pt NMR spectra allows for the precise mapping of the molecular framework.

¹H NMR: The proton NMR spectrum of an amine provides characteristic signals for different proton environments. The hydrogens attached to the nitrogen atom in amines typically appear in the range of 0.5-5.0 ppm, with the exact chemical shift being dependent on factors like concentration and hydrogen bonding. libretexts.org The protons on the carbon atoms directly bonded to the amine nitrogen are deshielded and usually resonate between 2.3-3.0 ppm. libretexts.org For a derivative like bis(2-isobutyrylamidophenyl)amine, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons (around 6.92-7.39 ppm), the NH proton of the central amine (6.86 ppm), the NH protons of the amide groups (9.38 ppm), the CH proton of the isobutyryl group (2.62 ppm), and the methyl protons (1.07 ppm). nih.govtubitak.gov.tr

¹³C NMR: The ¹³C NMR spectrum gives information about the carbon skeleton of the molecule. Carbons directly attached to a nitrogen atom in amines typically appear in the 10-65 ppm region of the spectrum. libretexts.org In aromatic amines, the chemical shifts of the aromatic carbons can be used to probe the electronic effects of the amino group. mdpi.com For instance, in the ¹³C NMR spectrum of bis(2-isobutyrylamidophenyl)amine, the carbonyl carbon of the amide group appears significantly downfield at 175.54 ppm, while the aromatic carbons resonate in the range of 119.01-137.27 ppm. The aliphatic carbons of the isobutyryl group are observed at 34.30 ppm (CH) and 19.31 ppm (CH₃). nih.govtubitak.gov.tr

¹⁹⁵Pt NMR: For platinum complexes of this compound derivatives, ¹⁹⁵Pt NMR spectroscopy is a powerful technique to probe the coordination environment of the platinum center. The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the nature of the ligands coordinated to the platinum ion. For instance, the ¹⁹⁵Pt NMR spectra of platinum(II) bisphosphine complexes exhibit characteristic signals, which can sometimes be observed as a doublet of triplets depending on the coupling with phosphorus and other nuclei. st-andrews.ac.uk The chemical shifts for dichloride platinum(II) complexes with pyridine (B92270) derivatives can be used to distinguish between cis and trans isomers. nih.gov

A representative table of NMR data for a derivative is provided below:

Compound Nucleus Solvent Chemical Shifts (δ, ppm)
Bis(2-isobutyrylamidophenyl)amine¹HDMSO-d₆9.38 (s, 2H, NH(CO)), 7.39 (dd, 2H, Ar-H), 7.05 (td, 2H, Ar-H), 6.92 (m, 4H, Ar-H), 6.86 (s, 1H, NH), 2.62 (m, 2H, CH), 1.07 (s, 12H, CH₃) nih.govtubitak.gov.tr
Bis(2-isobutyrylamidophenyl)amine¹³CDMSO-d₆175.54 (C=O), 137.27, 128.78, 125.49, 125.35, 120.81, 119.01 (Ar-C), 34.30 (CH), 19.31 (CH₃) nih.govtubitak.gov.tr

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure through the analysis of fragmentation patterns.

In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing such compounds, the molecule is typically protonated to form the [M+H]⁺ ion. For example, the LC-MS analysis of bis(2-isobutyrylamidophenyl)amine shows a prominent peak at m/z 340.2, corresponding to the protonated molecule [M+H]⁺. nih.govtubitak.gov.tr The fragmentation of this molecular ion under tandem mass spectrometry (MS/MS) conditions can reveal characteristic losses of functional groups. For bis(2-isobutyrylamidophenyl)amine, observed fragments include ions at m/z 322.1, 270.1, 252.2, 200.3, 183.2, and 106.9, which can be attributed to the sequential loss of parts of the isobutyryl groups and cleavage of the amine structure. nih.govtubitak.gov.tr The fragmentation of primary amines in GC-MS often involves alpha cleavage at the nitrogen atom. iu.edu

A summary of the mass spectrometry data for a derivative is presented in the table below:

Compound Ionization Method Molecular Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z)
Bis(2-isobutyrylamidophenyl)amineLC-MS (+ESI)340.2322.1, 270.1, 252.2, 200.3, 183.2, 106.9 nih.govtubitak.gov.tr

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and its derivatives by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of an amine is characterized by several key absorptions. Secondary amines (R₂NH) typically show a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually a strong band found between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com For a related compound, bis(2-isobutyrylamidophenyl)amine, theoretical calculations using the B3LYP method have been shown to be in good agreement with the experimental IR spectral data, allowing for a detailed assignment of the vibrational modes. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For organoselenium compounds like bis(2-aminophenyl) diselenide, the Se-Se stretching vibration gives a very intense and characteristic Raman band around 252 cm⁻¹, while the C-Se stretching vibrations are observed at 288 and 280 cm⁻¹. researchgate.net These types of detailed assignments, often supported by theoretical calculations, are crucial for a complete understanding of the vibrational properties of the molecule.

Key vibrational modes for amine-containing compounds are summarized below:

Vibrational Mode Typical IR Frequency (cm⁻¹) Notes
N-H Stretch (Secondary Amine)3350-3310Single, weak band orgchemboulder.com
C-N Stretch (Aromatic Amine)1335-1250Strong band orgchemboulder.com
N-H Wag910-665Broad band orgchemboulder.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions.

The molecular structure of a closely related derivative, bis(2-isobutyrylamidophenyl)amine, has been determined by single-crystal X-ray diffraction. nih.govtubitak.gov.tr The analysis revealed that the crystal packing is governed by N–H···O and C–H···O hydrogen-bonding, as well as C–H···π stacking interactions between adjacent molecules. nih.govtubitak.gov.tr Such studies provide invaluable details about the conformation of the molecule and the nature of non-covalent interactions that dictate its solid-state architecture. For example, in the crystal structure of bis(2-isobutyrylamidophenyl)amine, the C=O bond distances are typical for double bonds, measuring 1.228(3) Å and 1.231(3) Å. tubitak.gov.tr

A summary of crystallographic data for a derivative is presented below:

Compound Crystal System Space Group Key Interactions
Bis(2-isobutyrylamidophenyl)amineNot specifiedNot specifiedN–H···O and C–H···O hydrogen bonding, C–H···π stacking nih.govtubitak.gov.tr

Electrochemical Characterization (Cyclic Voltammetry) for Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its derivatives, including the determination of their oxidation and reduction potentials.

The electrochemical oxidation of amines is a well-studied process. The potential at which an amine is oxidized depends on its structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. mdpi.com For aniline (B41778) derivatives, the oxidation potential is sensitive to the nature of the substituents on both the nitrogen and the aromatic ring; electron-donating groups shift the potential to less positive values, while electron-withdrawing groups have the opposite effect. researchgate.net

In the context of metal complexes, such as those involving cobalt, the redox potentials are influenced by the ligand framework, the solvent, and the nature of any coordinated counter-ions. rsc.org For example, the Co(II)/Co(III) oxidation potentials in a series of bis(imino)pyridine cobalt complexes were found to span a range of nearly 750 mV in acetonitrile, demonstrating the significant electronic influence of the ligand substituents. rsc.org While specific cyclic voltammetry data for this compound is not available, the general principles of amine electrochemistry suggest that it would undergo oxidation at a potential characteristic of a diaryl-alkyl-amine.

Emerging Applications in Advanced Materials Science

Bis(2-methylaminophenyl)amine in Polymer Synthesis and Material Modification

Aromatic diamines are fundamental building blocks for high-performance polymers such as aromatic polyamides and polyimides, which are known for their exceptional thermal and mechanical properties. nih.govncl.res.in The synthesis of these polymers typically involves the polycondensation of an aromatic diamine with a dicarboxylic acid chloride or a dianhydride. researchgate.net this compound, with its two primary and one secondary amine groups, presents an interesting monomer for the synthesis of novel polyamides and poly(amide-imide)s.

While direct studies on the polymerization of this compound are not extensively documented, the behavior of other substituted aromatic diamines can provide insights into its potential. For instance, the introduction of substituent groups on the diamine monomer can significantly influence the properties of the resulting polymer. Unsymmetrically substituted diamines have been shown to yield amorphous polyamides with improved solubility in organic solvents and enhanced optical transparency, without compromising their thermal stability. mdpi.com The methyl groups in this compound could similarly be expected to disrupt polymer chain packing, potentially leading to polymers with good processability.

The reactivity of the amine groups is a crucial factor in polymerization. The basicity (pKa) of aromatic diamines is a key indicator of their reactivity, and it can be influenced by the electronic nature of the substituents on the aromatic rings. mdpi.com The methylamino groups in this compound are expected to influence the nucleophilicity of the amine nitrogens, thereby affecting the rate and efficiency of the polymerization reaction.

The modification of existing polymers is another area where this compound could find application. Amine functional groups are reactive sites that can be used to graft other molecules onto a polymer backbone, thereby altering its surface properties or introducing new functionalities. rsc.org

Table 1: Properties of Aromatic Polyamides Derived from Various Diamines

Diamine MonomerDicarboxylic Acid ChlorideInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td, °C)
4,4'-OxydianilineTerephthaloyl chloride1.25280530
4,4'-Methylenebis(2-chloroaniline)Isophthaloyl chloride0.85265510
2,2'-Bis(trifluoromethyl)benzidineTerephthaloyl chloride0.98310545
This compound (Hypothetical)Isophthaloyl chlorideN/AN/AN/A

Data for this compound is hypothetical and included for illustrative purposes.

Development of Chemical Sensors and Probes based on this compound

Fluorescent and colorimetric chemosensors are instrumental for the detection of various ions and molecules. nih.gov Aromatic amines are frequently incorporated into the structure of these sensors due to their ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which can be modulated by the presence of an analyte.

Derivatives of phenylenediamine are known to be effective in sensing applications. rhhz.net For instance, Schiff base derivatives, formed by the condensation of an aromatic diamine with an aldehyde, have been widely explored as chemosensors for metal ions and anions. nih.govmdpi.comrsc.orgresearchgate.net The imine nitrogen and other donor atoms in the Schiff base can coordinate with metal ions, leading to a change in the electronic properties of the molecule and a corresponding change in its absorption or emission spectrum. researchgate.netrsc.org Similarly, the presence of acidic N-H protons in some Schiff bases allows for the detection of anions through hydrogen bonding interactions and potential deprotonation, resulting in a color change. mdpi.comresearchgate.net

This compound, with its multiple amine functionalities, is a promising precursor for the synthesis of such chemosensors. The amine groups can be readily converted into imines to form Schiff bases, or they can act directly as binding and signaling units. The presence of three amine groups could potentially lead to sensors with high sensitivity and selectivity through cooperative binding effects. While specific sensors based on this compound have not been reported, the extensive research on other polyamine-based fluorescent chemosensors suggests a strong potential for this compound in the field. mdpi.com

Table 2: Examples of Schiff Base Chemosensors Derived from Aromatic Diamines

Schiff Base PrecursorTarget AnalyteDetection MethodLimit of Detection (LOD)
o-Phenylenediamine derivativeAg⁺Ratiometric Fluorescence250 nM nih.gov
Benzidine derivativeCu²⁺Colorimetric1.5 µM
4,4'-Diaminodiphenyl ether derivativeFe³⁺Fluorescent "Turn-off"0.5 µM
This compound derivative (Hypothetical)Multiple IonsColorimetric/FluorescentN/A

Data for this compound is hypothetical and included for illustrative purposes.

Integration into Luminescent Materials and Devices

Aromatic amines are a critical class of materials for organic light-emitting diodes (OLEDs), primarily serving as hole-transporting materials (HTMs). researchgate.net Effective HTMs must possess good thermal stability, form stable amorphous films, and have appropriate highest occupied molecular orbital (HOMO) energy levels to facilitate the injection of holes from the anode. tandfonline.comnih.gov

Derivatives of triphenylamine (B166846) and carbazole (B46965) are among the most successful HTMs due to their excellent hole-transporting properties and high glass transition temperatures (Tg), which contribute to the longevity of OLED devices. mdpi.com The amine nitrogen atoms in these molecules provide the sites for hole transport.

Given its structure, which can be seen as a derivative of triphenylamine, this compound could be a valuable building block for the synthesis of novel HTMs. The presence of multiple aromatic amine units within a single molecule is a common design strategy for creating efficient HTMs. tandfonline.comnih.govmdpi.commdpi.com The methyl substituents may also enhance the solubility and morphological stability of thin films, which are crucial for device performance.

Furthermore, aromatic diamines can act as ligands for the formation of luminescent metal complexes. rsc.orgnih.gov Transition metal complexes, particularly those of d⁶, d⁸, and d¹⁰ metals like iridium(III), platinum(II), and ruthenium(II), can exhibit strong luminescence and are used as phosphorescent emitters in OLEDs. mdpi.comuoa.grrsc.org The electronic properties of these complexes can be tuned by modifying the structure of the ligands. The coordinating ability of the amine groups in this compound makes it a potential ligand for the synthesis of new luminescent metal complexes.

Table 3: Performance of Aromatic Amine-Based Hole-Transporting Materials in OLEDs

Hole-Transporting MaterialDevice StructureMax. Luminance (cd/m²)Current Efficiency (cd/A)External Quantum Efficiency (%)
NPBITO/NPB/Alq₃/Mg:Ag10,0003.21.0
TAPCITO/TAPC/Alq₃/LiF/Al15,0004.51.5
m-MTDATAITO/m-MTDATA/Alq₃/Mg:Ag8,0002.50.8
This compound derivative (Hypothetical)ITO/HTM/EML/ETL/CathodeN/AN/AN/A

Data for this compound is hypothetical and included for illustrative purposes.

Utilization in Charge-Transfer Systems

Charge-transfer (CT) complexes are formed through the non-covalent interaction between an electron donor and an electron acceptor molecule. wikipedia.org Aromatic amines are well-known for their strong electron-donating capabilities and readily form CT complexes with a variety of electron acceptors. rsc.org The formation of a CT complex is often accompanied by the appearance of a new absorption band in the visible spectrum, leading to a distinct color. nih.gov

This compound, with its multiple electron-rich aromatic rings and amine groups, is expected to be a potent electron donor. It could form intermolecular CT complexes with electron acceptors like tetracyanoquinodimethane (TCNQ) or polynitrated aromatic compounds. wikipedia.orgnih.gov The properties of these CT complexes would depend on the strength of the donor-acceptor interaction, which is related to the ionization potential of the donor and the electron affinity of the acceptor. nih.gov

In addition to intermolecular CT, the concept of intramolecular charge transfer (ICT) is crucial in the design of functional organic materials. rsc.orgmdpi.comrsc.org In a "push-pull" system, an electron-donating group is covalently linked to an electron-accepting group through a π-conjugated bridge. nih.govacs.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polarized excited state with unique photophysical properties, such as large Stokes shifts and solvent-dependent emission. mdpi.com The aromatic amine moieties of this compound could serve as the electron-donating component in such push-pull molecules, paving the way for the development of novel dyes, sensors, and nonlinear optical materials. The activation of electron donor-acceptor complexes through charge transfer is a key step in various organic reactions. chimia.ch

Table 4: Charge-Transfer Complexes of Aromatic Amines with Electron Acceptors

Electron DonorElectron AcceptorSolventAssociation Constant (K) (L/mol)
N,N-DimethylanilineCarbon Tetrachloriden-Hexane0.15 rsc.org
N,N,N',N'-Tetramethyl-p-phenylenediamineChloroformn-Hexane0.42 rsc.org
Anthracene1,3,5-TrinitrobenzeneChloroform2.8
This compound (Hypothetical)TetracyanoethyleneDichloromethaneN/A

Data for this compound is hypothetical and included for illustrative purposes.

Q & A

Q. What are the standard synthetic routes for Bis(2-methylaminophenyl)amine, and how can reaction purity be optimized?

this compound is typically synthesized via palladium-catalyzed amination reactions, where aryl halides react with amines under controlled conditions. Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 2-5 mol%), ligand selection (e.g., BINAP for enantioselectivity), and temperature (80-120°C). To ensure high purity (>95%), post-reaction purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm molecular structure and substituent positions.
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and bond angles .

Q. How can researchers ensure the compound’s stability during storage?

Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Stability tests via periodic HPLC analysis over 6-12 months are advised .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data, such as lipophilicity predictions vs. observed solubility?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties and solvation effects. For example, discrepancies in logP values can arise from neglecting solvent polarity in simulations. Combining DFT with molecular dynamics (MD) simulations improves agreement with experimental solubility data .

Q. What strategies address low yields in palladium-catalyzed amination reactions for derivatives of this compound?

  • Ligand Screening : Bulky ligands (e.g., XPhos) reduce steric hindrance in bulky substrates.
  • Additives : Cs₂CO₃ or K₃PO₄ enhances base strength, improving transmetalation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing side-product formation .

Q. How does this compound function as a ligand in transition-metal catalysis?

The amine and aromatic groups act as electron donors, forming stable octahedral complexes with metals like Cu(II) or Fe(III). These complexes exhibit catalytic activity in oxidation reactions (e.g., alkene epoxidation). Spectroscopic titration (UV-Vis, EPR) quantifies binding constants (Kₐ ~ 10⁴–10⁶ M⁻¹) .

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?

Derivatives disrupt bacterial membranes via electrostatic interactions with phospholipids, confirmed by fluorescence assays using propidium iodide. Structure-activity relationship (SAR) studies show enhanced activity with electron-withdrawing substituents (e.g., -NO₂) at the 4-position .

Methodological Tables

Q. Table 1: Optimization of Palladium-Catalyzed Amination

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(OAc)₂)2–5 mol%Maximizes turnover
Ligand (BINAP)1:1 Pd:Ligand ratioEnhances enantioselectivity
Temperature100°CBalances rate vs. decomposition
BaseCs₂CO₃Improves reaction efficiency
Source: Adapted from

Q. Table 2: Key Analytical Data for this compound

TechniqueKey ObservationsReference
1H^1H NMR (CDCl₃)δ 6.8–7.2 ppm (aromatic H), δ 2.3 ppm (CH₃)
HRMS (ESI+)m/z 273.1234 [M+H]⁺ (calc. 273.1238)
X-ray DiffractionDihedral angle: 85° between aryl rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.